[1-(2-Nitrophenyl)ethyl](propyl)amine
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Overview
Description
1-(2-Nitrophenyl)ethylamine: is an organic compound with the molecular formula C11H16N2O2 and a molecular weight of 208.25694 g/mol . This compound features a nitrophenyl group attached to an ethyl chain, which is further connected to a propylamine group. It is a member of the amine family, which are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Nitrophenyl)ethylamine typically involves the nitration of a suitable precursor followed by amination. One common method is the nitration of ethylbenzene to form 2-nitroethylbenzene, which is then subjected to reductive amination with propylamine under catalytic hydrogenation conditions . The reaction conditions often involve the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) and a suitable solvent like ethanol or methanol.
Industrial Production Methods: Industrial production of 1-(2-Nitrophenyl)ethylamine may involve continuous flow processes to ensure consistent quality and yield. The nitration step can be carried out in large reactors with controlled temperature and pressure to optimize the formation of the nitro compound. The subsequent amination step can be performed in high-pressure hydrogenation reactors to achieve efficient conversion to the desired amine .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can be oxidized under strong oxidative conditions to form nitroso or nitro derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, Pd/C catalyst, ethanol/methanol solvent.
Substitution: Alkyl halides, base (e.g., sodium hydroxide), organic solvent (e.g., dichloromethane).
Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Major Products:
Reduction: 1-(2-Aminophenyl)ethylamine.
Substitution: N-alkylated derivatives of 1-(2-Nitrophenyl)ethylamine.
Oxidation: Nitroso or nitro derivatives of 1-(2-Nitrophenyl)ethylamine.
Scientific Research Applications
Chemistry: 1-(2-Nitrophenyl)ethylamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals . Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable building block in organic synthesis.
Biology and Medicine: In biological research, 1-(2-Nitrophenyl)ethylamine is used as a probe to study enzyme mechanisms and receptor interactions. It can be labeled with isotopes for use in tracer studies to investigate metabolic pathways .
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in industrial processes .
Mechanism of Action
The mechanism of action of 1-(2-Nitrophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules . These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
- 1-(2-Nitrophenyl)ethylamine
- 1-(2-Nitrophenyl)ethylamine
- 1-(2-Nitrophenyl)ethylamine
Comparison: Compared to its analogs, 1-(2-Nitrophenyl)ethylamine has a longer alkyl chain, which can influence its solubility, reactivity, and interaction with biological targets . The propyl group provides a balance between hydrophobicity and steric effects, making it a unique compound with distinct properties and applications .
Properties
Molecular Formula |
C11H16N2O2 |
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Molecular Weight |
208.26 g/mol |
IUPAC Name |
N-[1-(2-nitrophenyl)ethyl]propan-1-amine |
InChI |
InChI=1S/C11H16N2O2/c1-3-8-12-9(2)10-6-4-5-7-11(10)13(14)15/h4-7,9,12H,3,8H2,1-2H3 |
InChI Key |
IKAOZTKDOAJHJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
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